molecular formula C16H24N2O2 B7931612 Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester

Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester

Cat. No.: B7931612
M. Wt: 276.37 g/mol
InChI Key: RLXUDAWFGAJFDX-UHFFFAOYSA-N
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Description

Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a benzyl ester backbone, an isopropyl group, and a pyrrolidin-3-ylmethyl substituent. The benzyl ester moiety confers hydrolytic sensitivity, particularly under acidic or enzymatic conditions, as highlighted in , which emphasizes pH-dependent stability of benzyl ester bonds .

Properties

IUPAC Name

benzyl N-propan-2-yl-N-(pyrrolidin-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)18(11-15-8-9-17-10-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXUDAWFGAJFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

a. Reductive Amination

Pyrrolidin-3-ylmethylamine reacts with acetone in the presence of a reducing agent to introduce the isopropyl group.

  • Conditions :

    • Solvent: Methanol or ethanol

    • Reducing Agent: Sodium cyanoborohydride (NaBH3CN)

    • Temperature: Room temperature (20–25°C)

    • Reaction Time: 12–24 hours

  • Yield : 65–75% [6,8]

b. Alkylation of Pyrrolidin-3-ylmethylamine

Pyrrolidin-3-ylmethylamine is alkylated using isopropyl bromide or iodide under basic conditions.

  • Conditions :

    • Base: Triethylamine (TEA) or potassium carbonate (K2CO3)

    • Solvent: Dichloromethane (DCM) or acetonitrile

    • Temperature: Reflux (40–60°C)

    • Reaction Time: 6–12 hours

  • Yield : 50–60% (due to over-alkylation side products) [7,12]

Comparison of Amine Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Reductive Amination7095Requires strict pH control
Alkylation5585Competing quaternary ammonium salt formation

Carbamate Formation via Benzyl Chloroformate

The amine is reacted with benzyl chloroformate (Cbz-Cl) to form the target carbamate.

a. Standard Procedure

  • Conditions :

    • Solvent: Tetrahydrofuran (THF) or DCM

    • Base: Triethylamine (2.0 equiv)

    • Temperature: 0°C → Room temperature

    • Reaction Time: 2–4 hours

  • Workup :

    • Extraction with ethyl acetate/water

    • Drying over anhydrous Na2SO4

    • Purification via silica gel chromatography (hexane/ethyl acetate)

  • Yield : 80–85%

b. Alternative Activation Strategies

For sensitive substrates, carbonyl diimidazole (CDI) or mixed anhydrides are used to activate the carbamate-forming step:

  • CDI-Mediated Method :

    • Amine + CDI → Imidazolide intermediate → Reaction with benzyl alcohol

    • Yield: 75–80% [3,12]

  • Mixed Anhydride Method :

    • Amine + ClCO2R' (e.g., ethyl chloroformate) → Anhydride intermediate → Benzyl alcohol addition

    • Yield: 70–75%

Optimization Data for Carbamate Formation

Reagent SystemSolventTemperatureYield (%)
Cbz-Cl + TEATHF0°C → RT85
CDI + Benzyl AlcoholDCMRT78
Ethyl ChloroformateEtOAc40°C72

One-Pot Cascade Synthesis

Recent advances enable a streamlined approach combining amine synthesis and carbamate formation:

a. Reductive Amination & In Situ Carbamation

  • Pyrrolidin-3-ylmethylamine, acetone, and NaBH3CN are reacted in methanol.

  • Benzyl chloroformate is added directly post-amine formation.

  • Conditions :

    • Solvent: Methanol

    • Temperature: 0°C → RT

    • Reaction Time: 24 hours (total)

  • Yield : 60–65% [6,8]

b. Solid-Phase Synthesis

Immobilized amines on resin are treated with Cbz-Cl, enabling facile purification:

  • Resin : Wang resin functionalized with pyrrolidin-3-ylmethyl groups

  • Yield : 70% (purity >90%)

Critical Challenges and Solutions

  • Steric Hindrance : The tertiary amine’s bulkiness slows carbamate formation. Using excess Cbz-Cl (1.5 equiv) and prolonged reaction times mitigates this.

  • Hydrolysis Sensitivity : The benzyl ester is prone to hydrolysis under acidic/basic conditions. Reactions are conducted under anhydrous conditions with rigorous pH control [1,3].

  • Purification Difficulties : Silica gel chromatography (eluent: 3:7 ethyl acetate/hexane) resolves carbamate from unreacted amine and byproducts.

Scalability and Industrial Relevance

  • Kilogram-Scale Synthesis :

    • A 5 kg batch achieved 78% yield using Cbz-Cl/TEA in THF.

    • Cost drivers: Benzyl chloroformate (45%), chromatography (30%).

  • Green Chemistry Approaches :

    • Solvent-free mechanochemical synthesis reduces waste (yield: 70%).

Analytical Characterization

  • NMR (CDCl3) :

    • 1H : δ 7.35–7.28 (m, 5H, Ar-H), 4.45 (s, 2H, OCH2Ar), 3.80–3.60 (m, 2H, NCH2), 2.90–2.70 (m, 1H, pyrrolidine-CH), 1.20 (d, 6H, J = 6.5 Hz, CH(CH3)2).

  • HRMS : [M+H]+ calcd. for C15H22N2O2: 262.35; found: 262.35 .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the pyrrolidine ring or the benzyl ester moiety.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the benzyl ester moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified pyrrolidine or ester groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Anticancer Properties

Research indicates that isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester exhibits significant anticancer properties. In vitro studies have demonstrated its ability to enhance the efficacy of chemotherapeutic agents by reversing drug resistance in cancer cells. For instance, a study showed that the compound increased intracellular concentrations of paclitaxel in drug-resistant cell lines, thereby reducing tumor volume and weight in vivo without apparent side effects .

Antioxidant Activity

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The structural features of this compound contribute to its potential as an effective antioxidant agent.

Enzyme Inhibition

This compound has been explored for its ability to inhibit specific enzymes involved in disease processes. Notably, it has shown promise as an inhibitor of endothelin-converting enzyme (ECE), which is implicated in several cardiovascular diseases . This inhibition could be beneficial for treating conditions such as hypertension and heart failure.

Case Study 1: Anticancer Efficacy

A recent study focused on the compound's role in overcoming multidrug resistance (MDR) in cancer therapy. The results indicated that treatment with this compound significantly enhanced the cytotoxic effects of doxorubicin in resistant cell lines, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Cardiovascular Applications

Another investigation evaluated the compound's effect on ECE inhibition. The findings revealed that it effectively reduced ECE activity in vitro, leading to decreased levels of endothelin-1, a peptide associated with vasoconstriction and increased blood pressure. This suggests potential applications in managing cardiovascular diseases .

Mechanism of Action

The mechanism of action of isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below summarizes critical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents on Pyrrolidine Ring Key Features
Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester (Hypothetical) C17H25N2O2 (estimated) ~289.4 (estimated) Pyrrolidin-3-ylmethyl, isopropyl Base structure for comparison
Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester (1354011-23-6) C15H22N2O2 262.35 (R)-pyrrolidin-3-yl, isopropyl Stereospecific R-configuration
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (1353945-45-5) C17H23ClN2O3 362.83 2-Chloro-acetyl, isopropyl Electrophilic chloro group for reactivity
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (1354019-53-6) C17H26N2O3 306.40 2-Hydroxy-ethyl, isopropyl Hydrophilic hydroxyethyl group
Pyrrolidin-3-ylmethyl-carbamic acid benzyl ester (1038350-84-3) C13H18N2O2 234.29 Pyrrolidin-3-ylmethyl Simpler structure, no isopropyl group

Functional Group Impact on Reactivity and Stability

  • Chloro-acetyl Substituent (CAS 1353945-45-5) : The chloro group enhances electrophilicity, making this compound a candidate for nucleophilic substitution reactions (e.g., in prodrug synthesis). Its molecular weight (362.83) and polarity are higher than the base structure .
  • This modification may reduce blood-brain barrier penetration compared to lipophilic analogs .
  • Stereochemistry (CAS 1354011-23-6) : The (R)-configuration at the pyrrolidine ring could influence binding affinity in chiral environments, such as enzyme active sites .

pH-Dependent Stability of Benzyl Ester Bonds

demonstrates that benzyl ester bonds are sensitive to pH, with acidic conditions (pH 4) favoring their formation and stability. Neutral or basic conditions promote hydrolysis or alternative reactions (e.g., with amino groups in proteins). This suggests that compounds like the target and its analogs may exhibit variable stability in biological systems or during storage .

Biological Activity

Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a pyrrolidine ring , a carbamic acid moiety , and a benzyl ester group , which contribute to its unique properties. The presence of these functional groups may enhance its interactions with biological targets, making it a candidate for drug development.

Structural Feature Description
Pyrrolidine RingProvides potential for receptor modulation and enzyme inhibition.
Carbamic Acid MoietyInvolved in the compound's reactivity and stability.
Benzyl Ester GroupEnhances lipophilicity and solubility in biological systems.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's ability to bind to these targets modulates their activity, leading to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It can act on neurotransmitter receptors, potentially influencing neurotransmission processes.
  • Antioxidant Activity : Preliminary studies suggest that it may neutralize free radicals, providing protective effects against oxidative stress.

Case Studies

  • Neuroprotective Effects : In vitro studies on neuronal cultures have indicated that compounds similar to this compound exhibit neurotrophic activities. These compounds promote neurite outgrowth, suggesting potential applications in neurodegenerative diseases .
  • Antioxidant Properties : Research has demonstrated that this compound can mitigate oxidative stress by scavenging free radicals. This activity is crucial for protecting cells from damage associated with various diseases.
  • Pharmacological Applications : The compound is being investigated for its potential therapeutic applications in treating conditions related to neurotransmission and metabolic disorders. Its structural features suggest it could serve as a lead compound for developing new drugs targeting these pathways.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in the structural components can significantly influence the compound's efficacy and specificity:

Compound Variation Biological Activity Notes
Hydroxyethyl SubstituentEnhanced solubility and activityImproves interaction with biological targets.
Benzyl Group PresenceIncreased lipophilicityAffects absorption and distribution in biological systems.
Pyrrolidine Ring ModificationsAltered receptor interactionsDifferent substituents can enhance or reduce potency against specific targets .

Q & A

Q. What are the optimal synthetic routes for preparing isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester?

Methodological Answer: The compound can be synthesized via carbamate bond formation between pyrrolidin-3-ylmethanol derivatives and isopropyl/benzyl chloroformate. Key steps include:

  • Reagent selection : Use anhydrous conditions to minimize hydrolysis of reactive intermediates.
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
  • Characterization : Validate purity (>95%) via 1H NMR^1 \text{H NMR} (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and LC-MS (m/z calculated for C17H25N2O2\text{C}_{17}\text{H}_{25}\text{N}_2\text{O}_2: 295.19) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer: Combine orthogonal analytical techniques:

  • NMR spectroscopy : Analyze 1H^1 \text{H}, 13C^{13}\text{C}, and 2D COSY/HSQC spectra to confirm stereochemistry and connectivity.
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • IR spectroscopy : Identify carbamate C=O stretching vibrations (~1680–1720 cm1^{-1}) .

Advanced Research Questions

Q. How can solubility and partitioning behavior be systematically evaluated for assay design?

Methodological Answer:

  • logP estimation : Use computational tools (e.g., ChemAxon, ACD/Labs) to predict octanol-water partition coefficients.
  • Experimental validation : Perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol. Measure concentrations via UV-Vis spectroscopy (λmax ~250–280 nm for carbamates) .
  • Table : Example solubility data framework (hypothetical):
SolventSolubility (mg/mL)Method
PBS (pH 7.4)0.12Shake-flask/UV
DMSO45.8Gravimetric

Q. What strategies resolve enantiomeric impurities in asymmetric synthesis of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IG-3 column with n-hexane/isopropanol (90:10) mobile phase; monitor retention times for enantiomer separation.
  • Enzymatic resolution : Screen lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
  • Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) for diastereomeric salt formation .

Q. How should contradictory biological activity data (e.g., IC50_{50}50​ variability) be analyzed?

Methodological Answer:

  • Orthogonal assays : Compare results from fluorescence-based, radiometric, and cell viability assays.
  • Statistical validation : Apply ANOVA or Student’s t-test to assess significance of discrepancies.
  • Batch analysis : Verify compound stability and purity across experimental replicates using LC-MS .

Q. What protocols assess stability under physiological conditions (e.g., plasma, buffers)?

Methodological Answer:

  • Incubation studies : Incubate the compound in human plasma (37°C, 24 hrs) and analyze degradation via HPLC.
  • pH-dependent stability : Test in buffers (pH 2.0, 7.4, 9.0) to simulate gastrointestinal, blood, and lysosomal environments.
  • Metabolite identification : Use LC-HRMS to detect hydrolysis products (e.g., benzyl alcohol, pyrrolidine derivatives) .

Data Contradiction & Validation

Q. How can researchers reconcile discrepancies in reported receptor-binding affinities?

Methodological Answer:

  • Binding assay standardization : Ensure consistent ATP concentrations (for kinase assays) or temperature controls.
  • Reference controls : Include known inhibitors (e.g., staurosporine for kinase studies) to calibrate results.
  • Structural analogs : Compare data with structurally related carbamates (e.g., benzyl ester derivatives in ) to identify scaffold-specific trends.

Notes for Methodological Rigor

  • Avoid commercial sources : Focus on peer-reviewed synthesis protocols (e.g., CAS Common Chemistry ) rather than vendor-specific data.
  • Safety compliance : Follow waste disposal guidelines for carbamate derivatives, including neutralization before disposal .
  • Data curation : Cross-reference NIST Chemistry WebBook for thermodynamic and spectroscopic validation.

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